5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one
Overview
Description
5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one is a useful research compound. Its molecular formula is C20H26BrN5O2 and its molecular weight is 448.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound serves as a precursor for constructing new polyheterocyclic ring systems, demonstrating potential in the synthesis of pyrazolo[3,4-b]pyridine-based heterocycles with evaluated in vitro antibacterial properties (Abdel‐Latif, Fatima, & Abdel-Ghani, 2019).
- The compound's derivatives have shown considerable vasodilation potency in studies using isolated thoracic aortic rings' standard method of rats (Girgis et al., 2008).
Antimicrobial and Antifungal Activity
- Thiazolidinone derivatives of the compound were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showing promising results (Patel et al., 2012).
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker synthesized from the compound exhibited potent antibacterial efficacy and biofilm inhibition activities, suggesting its potential in combating bacterial infections (Mekky & Sanad, 2020).
Cancer Research and Treatment
- Certain derivatives of the compound showed good antiproliferative activity against various human cancer cell lines, indicating potential use in cancer treatment (Mallesha et al., 2012).
Properties
IUPAC Name |
5-bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O2/c1-20(2)13-25(16-11-28-12-16)6-7-26(20)15-4-5-18(22-9-15)23-17-8-14(21)10-24(3)19(17)27/h4-5,8-10,16H,6-7,11-13H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLHXSOZWYDUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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